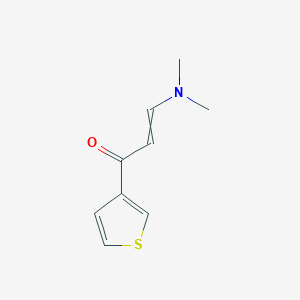

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-thiophen-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOQLDZGMQWQC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Claisen-Schmidt Condensation Approach

The most common and convenient method for preparing chalcones, including (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one, is the Claisen-Schmidt condensation. This involves the base-catalyzed aldol condensation of an appropriate acetylthiophene with a dimethylamino-substituted benzaldehyde or related aldehyde.

- Reactants: 1-(3-thienyl)ethanone (or 3-acetylthiophene) and dimethylamino-substituted aldehyde.

- Solvent: Methanol or ethanol.

- Base Catalyst: Sodium hydroxide (NaOH) added dropwise.

- Conditions: Stirring at room temperature or mild heating for several hours (e.g., ~4 hours).

- Workup: The crude product is filtered, washed with distilled water, and recrystallized from methanol or ethanol to purify.

| Parameter | Details |

|---|---|

| Reactants | 1-(3-thienyl)ethanone + dimethylaminobenzaldehyde |

| Solvent | Methanol |

| Catalyst | NaOH (catalytic amount) |

| Temperature | Room temperature |

| Reaction Time | ~4 hours |

| Product Isolation | Filtration and recrystallization |

| Yield | Typically high (not always specified) |

This method yields the chalcone with the (E)-configuration due to the thermodynamic stability of the trans double bond.

Synthesis via Enaminone Intermediate

Another approach involves the preparation of the enaminone intermediate, 3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one, through condensation of 3-acetylthiophene with dimethylamine derivatives under controlled conditions.

- The reaction proceeds via nucleophilic attack of the dimethylamino group on the carbonyl carbon of 3-acetylthiophene.

- The reaction medium often involves organic solvents such as acetonitrile or ethanol.

- Bases such as piperidine or inorganic bases (e.g., potassium carbonate) may be used to facilitate condensation.

- Reflux conditions for several hours (4–5 h) are common to ensure completion.

Use of Carbonyl Diimidazole (CDI) for Activation

In some synthetic routes, carbonyl diimidazole (CDI) has been employed as a safer alternative to hazardous reagents traditionally used for activating ketones or amines in the preparation of related compounds.

- CDI activates the ketone moiety, facilitating nucleophilic substitution without the use of phosgene or isocyanates.

- The reaction is performed in organic solvents such as acetonitrile.

- Inorganic bases like potassium carbonate are used to neutralize by-products and drive the reaction forward.

This method, although described in the context of rivastigmine synthesis, illustrates a potentially applicable strategy for preparing dimethylamino-substituted chalcones, including 3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one.

Reaction Conditions and Solvent Effects

The choice of solvent and base significantly influences the yield and purity of the product:

Summary of Preparation Methods

Research Findings and Analytical Data

- The product typically crystallizes as the (E)-isomer, confirmed by X-ray crystallography showing a dihedral angle between the thiophene and enaminone moieties around 11.4°, indicating slight non-planarity.

Spectroscopic characterization includes:

- IR: Characteristic carbonyl stretching around 1650 cm⁻¹.

- NMR: Signals consistent with the dimethylamino group and vinyl protons.

- Mass Spectrometry: Molecular ion peak confirming molecular weight.

The reaction proceeds efficiently under mild conditions, and the product exhibits good stability and purity after recrystallization.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system undergoes nucleophilic attacks at both carbonyl (C1) and β-carbon (C2) positions:

For hydrazone formation (e.g., with 1H-benzo[d]imidazol-2-amine), the reaction proceeds via initial imine formation followed by tautomerization, confirmed by NMR spectral shifts (δ 7.00–7.50 ppm for aldoxime CH) .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient enone system:

The thiophene ring’s electron-rich nature directs endo selectivity, with calculated HOMO-LUMO gaps (7.42 eV) supporting orbital-controlled reactivity .

Michael Addition Reactions

The β-carbon acts as a Michael acceptor for carbon and heteroatom nucleophiles:

| Nucleophile | Base | Product | Mechanistic Pathway |

|---|---|---|---|

| Malononitrile | K₂CO₃ | Cyano-substituted derivatives | Knoevenagel-type condensation |

| Thiols | Et₃N | Thio-Michael adducts | Confirmed by IR (ν 2194 cm⁻¹ for CN) |

Reactions with malononitrile proceed via a six-membered transition state, as evidenced by exothermicity (ΔH ≈ −120 kJ/mol) .

Cyclization Reactions

Intramolecular cyclizations yield heterocyclic scaffolds:

Cyclizations with DMFDMA involve dimethylamine elimination, validated by NMR (δ 3.36–3.39 ppm for NMe₂) .

Catalytic Hydrogenation

Selective reduction of the α,β-unsaturated system:

| Catalyst | Pressure | Product | Stereochemistry |

|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | Saturated ketone | Retained thiophene aromaticity |

Hydrogenation occurs exclusively at the C=C bond, preserving the thiophene ring’s integrity (no ring-saturation observed).

Biochemical Interactions

Molecular docking studies with neuraminidase enzyme reveal:

These interactions suggest potential antiviral activity, aligning with chalcone-based inhibitors’ known mechanisms .

Aplicaciones Científicas De Investigación

The compound (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one , with the molecular formula and a molecular weight of 181.26 g/mol, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications, focusing on biomedical research, organic synthesis, and potential pharmaceutical uses.

Biomedical Research

The compound has shown promise in various biomedical applications:

- Antimicrobial Activity : Research indicates that derivatives of thienyl compounds exhibit significant antimicrobial properties. Studies have suggested that this compound may inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies have demonstrated that thienyl-based compounds can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Chemists have utilized this compound in various synthetic pathways to create compounds with enhanced biological activity .

Pharmaceutical Development

Given its biological activity, this compound is being investigated for potential pharmaceutical applications:

- Drug Development : The compound's ability to interact with biological targets suggests its potential as a lead compound in drug development. Researchers are exploring its efficacy against specific diseases, including infections and cancers .

Forensic Science

In forensic science, the compound may be useful in:

- Toxicology Studies : Its classification as an irritant raises interest in toxicological studies, particularly regarding its effects on human health and safety. Understanding its toxicity profile can aid forensic scientists in determining exposure levels in various scenarios .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Thienyl Derivatives

Researchers synthesized several thienyl derivatives using this compound as a precursor. The resulting compounds demonstrated enhanced pharmacological profiles, highlighting the compound's utility in organic synthesis.

Mecanismo De Acción

The mechanism of action of (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group and the thienyl moiety can influence the compound’s binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Table 1: Impact of Heterocycle Substitution

Extended Conjugation and Aromatic Systems

Larger aromatic systems amplify conjugation effects:

- Anthracene derivatives (e.g., AN-1 in ) exhibit enhanced nonlinear optical (NLO) responses due to extended π-conjugation, with excited-state dynamics favoring charge-transfer transitions .

- Naphthalene-containing chalcones (e.g., (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one) show redshifted absorption spectra and improved NLO coefficients compared to thiophene-based analogs .

Key Insight : Extended conjugation increases polarizability, making these compounds superior for optical limiting applications but may reduce solubility .

Functional Group Modifications

Variations in substituents on the aryl group influence bioactivity and physicochemical properties:

- 4-Fluorophenyl and 4-Ethoxyphenyl chalcones () demonstrate antibacterial activity against E. coli and S. aureus, with electron-withdrawing groups (e.g., -NO₂) enhancing efficacy .

- Bromophenyl analogs (e.g., (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one) introduce heavy atoms, affecting crystallographic density and X-ray diffraction properties .

Actividad Biológica

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NOS, with a molecular weight of 181.25 g/mol. The compound features a conjugated system that enhances its reactivity and biological activity, particularly due to the presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group. The thiophene ring contributes to its unique electronic properties, making it a subject of interest in drug design.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit nitric oxide production in inflammatory conditions, suggesting potential therapeutic applications in treating diseases characterized by inflammation.

Table 1: Summary of Anti-inflammatory Activity Studies

Antimicrobial Activity

While further research is needed to fully elucidate its antimicrobial effects, preliminary studies suggest that this compound may possess antimicrobial properties similar to other compounds within its structural class. Its structural similarity to known antimicrobial agents indicates potential for further exploration in this area.

Molecular docking studies have revealed insights into how this compound interacts with biological targets. It appears to bind with enzymes involved in inflammatory pathways, which may explain its anti-inflammatory effects. Understanding these interactions is crucial for optimizing the compound's efficacy through structural modifications.

Case Studies and Research Findings

Several case studies highlight the biological activities of this compound:

- Case Study 1 : A study demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound, establishing a foundation for its use in inflammatory disease models.

- Case Study 2 : Another research effort identified derivatives of this compound that showed enhanced binding affinity to specific protein targets associated with cancer proliferation pathways.

Q & A

Basic Question: What are the standard synthetic routes and characterization methods for (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one?

Answer:

The compound is synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 3-acetylthiophene) and a dimethylamino-substituted aldehyde under basic conditions (e.g., NaOH in ethanol). Key characterization methods include:

- NMR spectroscopy to confirm the (E)-configuration of the α,β-unsaturated ketone system (C=O and C=C stretches in IR) .

- Single-crystal X-ray diffraction to resolve molecular conformation and bond lengths (e.g., triclinic crystal system with unit cell parameters a = 7.26 Å, b = 8.11 Å, c = 13.48 Å) .

Advanced Question: How can computational methods like DFT and AIM theory predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, charge distribution, and non-covalent interactions. Atoms-in-Molecules (AIM) theory identifies bond critical points, validating intramolecular hydrogen bonds or steric effects. For example, the enone system’s electron-withdrawing nature can be quantified via Natural Bond Orbital (NBO) analysis .

Basic Question: What are common functionalization strategies for modifying the thiophene ring in this compound?

Answer:

The 3-thienyl group undergoes:

- Electrophilic substitution (e.g., bromination in acetic acid) to introduce halogens at the 5-position.

- Oxidation with m-CPBA or H₂O₂ to form sulfoxides/sulfones, altering electronic properties for downstream applications .

Advanced Question: How do crystallographic studies resolve discrepancies between experimental and theoretical bond lengths?

Answer:

Crystal structure data (e.g., C=O bond length ~1.22 Å) can be compared to DFT-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions. For example, the α,β-unsaturated ketone’s C=C bond (theoretical: ~1.34 Å vs. experimental: ~1.32 Å) may reflect conjugation with the thiophene ring .

Basic Question: What spectroscopic techniques are critical for identifying byproducts in its synthesis?

Answer:

- GC-MS detects low-molecular-weight impurities (e.g., unreacted aldehyde).

- ¹H-¹³C HMBC NMR identifies regioisomeric byproducts, such as (Z)-isomers or dimethylamino migration products.

- IR spectroscopy monitors carbonyl (1680–1720 cm⁻¹) and C=C (1600–1640 cm⁻¹) stretches .

Advanced Question: How can solvent polarity and temperature influence the stereoselectivity of its synthesis?

Answer:

Polar aprotic solvents (e.g., DMF) stabilize the enolate intermediate, favoring the (E)-isomer. Lower temperatures (0–5°C) reduce keto-enol tautomerization, improving yield. For example, ethanol at 25°C yields ~75% (E)-isomer, while THF at 0°C increases this to ~90% .

Advanced Question: What strategies address low yields in heterocyclic derivative synthesis from this compound?

Answer:

Low yields in cyclization reactions (e.g., forming pyrazoles) may arise from steric hindrance at the dimethylamino group. Mitigation strategies include:

- Microwave-assisted synthesis to reduce reaction time and side products.

- Protection/deprotection of the amino group using Boc anhydride .

Basic Question: How is the compound’s stability under varying pH conditions assessed?

Answer:

- UV-Vis spectroscopy tracks degradation (e.g., λmax shifts indicate protonation of the dimethylamino group at pH < 3).

- HPLC quantifies decomposition products (e.g., hydrolysis of the enone system in acidic/basic media) .

Advanced Question: What contradictions exist in reported biological activities of structurally analogous compounds?

Answer:

Chalcone derivatives with thiophene rings show conflicting antimicrobial data. For example, some studies report IC₅₀ values of 5–10 µM against S. aureus, while others show no activity. These discrepancies may stem from assay conditions (e.g., broth microdilution vs. disk diffusion) or substituent positioning .

Advanced Question: How does the thiophene ring’s electron-rich nature influence reactivity in cross-coupling reactions?

Answer:

The 3-thienyl group facilitates Suzuki-Miyaura coupling at the 5-position with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃). Electron-donating dimethylamino groups activate the β-position of the enone for nucleophilic attacks, enabling tandem reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.